molecular formula C14H14N4S B15217575 2-(9-benzyl-9H-purin-6-yl)ethanethiol CAS No. 920503-52-2

2-(9-benzyl-9H-purin-6-yl)ethanethiol

Cat. No.: B15217575
CAS No.: 920503-52-2
M. Wt: 270.35 g/mol
InChI Key: CSLAGERNIGJDGY-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Derivatives in Chemical Biology and Organic Synthesis

Purines are heterocyclic aromatic organic compounds consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. rsc.org Their significance is profound, as they are the most widely occurring nitrogen-containing heterocycles in nature. The metabolic processes of virtually all living organisms are heavily dependent on purine bases. rsc.org

In the realm of chemical biology, the purine scaffold is central to life itself. The purine derivatives adenine (B156593) and guanine (B1146940) are fundamental building blocks of the nucleic acids DNA and RNA, encoding the genetic information of all cellular life. Beyond genetics, purine derivatives are crucial components of essential biomolecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and coenzymes like NADH and coenzyme A, which are vital for metabolic pathways. rsc.org Purines also function as signaling molecules, for instance, in intracellular signal transduction via cyclic AMP (cAMP) and as neurotransmitters that act upon purinergic receptors.

In organic synthesis, the purine ring is a privileged scaffold. Its unique structural characteristics and ability to be chemically modified at various positions have attracted substantial attention from researchers. rsc.orgresearchgate.net Chemists have developed numerous synthetic methodologies to create a diverse array of purine derivatives, exploring modifications like alkylation, halogenation, amination, and thiolation to generate novel molecules with specific properties. researchgate.net This versatility makes purine derivatives a cornerstone in the development of new chemical entities for various scientific investigations.

Table 1: Key Purine Derivatives and Their Significance

Purine Derivative Class Significance in Chemical Biology
Adenine Nucleobase A fundamental component of DNA and RNA; part of ATP, the main energy carrier.
Guanine Nucleobase A fundamental component of DNA and RNA; involved in cellular signaling (GTP).
Hypoxanthine Natural Purine A key intermediate in the metabolism of adenine and guanine.
Xanthine (B1682287) Natural Purine An intermediate in the degradation pathway of purines that leads to uric acid.

| Caffeine | Natural Alkaloid | A central nervous system stimulant; antagonist of adenosine receptors. |

Overview of Thiopurine Analogues in Academic Research

Thiopurine analogues are a class of purine derivatives in which an oxygen atom (commonly at the C6 position) is replaced by a sulfur atom, or a thiol/thioether group is otherwise introduced to the purine core. This modification significantly alters the electronic properties and reactivity of the purine ring, leading to compounds with distinct chemical and biological profiles.

Academic research into thiopurines has been extensive, largely initiated by the development of compounds like 6-mercaptopurine (B1684380) (6-MP) and its prodrug azathioprine. These molecules are well-established subjects of study in medicinal chemistry and pharmacology. Research has demonstrated their utility as immunosuppressants and in the study of cellular metabolism.

The core of thiopurine research lies in their mechanism of action, where they are metabolized into thioguanine nucleotides (TGNs). These TGNs can be incorporated into DNA and RNA, a property that is central to their effects. This mechanism has made them invaluable tool compounds in cell biology for studying DNA repair pathways and inducing cell cycle arrest. The chemical properties of the thiol group also make these compounds interesting for synthetic applications, including their use as building blocks for more complex molecules.

Table 2: Representative Thiopurine Analogues and Primary Research Areas

Thiopurine Analogue Key Structural Feature Primary Area of Academic Research
6-Mercaptopurine (6-MP) Thiol group at C6 Cell biology, DNA replication and repair studies, antimetabolite research.
Azathioprine 6-MP prodrug with imidazole ring Immunology, organ transplant research, immunosuppressive mechanisms.
Thioguanine (6-TG) Thiol group at C6, amino at C2 Cancer biology, DNA incorporation studies, hematological research.

| 2-Thiouracil | Thiolated pyrimidine | RNA structure and function, enzyme inhibition studies. |

Rationale for Investigating the 9-Benzylpurine-6-ethanethiol Scaffold in Fundamental Research

The rationale for the fundamental investigation of 2-(9-benzyl-9H-purin-6-yl)ethanethiol stems from the unique combination of its three constituent chemical motifs: the purine core, the N9-benzyl group, and the C6-ethanethiol side chain.

The Purine Core : As established, this is a highly significant scaffold, providing a rigid, aromatic platform that is well-understood in terms of its fundamental chemistry and biological relevance. rsc.org

The N9-Benzyl Group : Substitution at the N9 position of the purine ring is a common and effective strategy in synthetic chemistry to modulate the molecule's properties. The introduction of a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group, -CH₂-Ph) has several implications. It adds significant steric bulk and lipophilicity compared to an unsubstituted purine. This can influence solubility, crystal packing, and, crucially, how the molecule interacts with other molecules, such as proteins or nucleic acids. Research on other O6-benzylguanine and 9-substituted purine derivatives has shown that modifications at these positions are synthetically feasible and can drastically alter the molecule's properties and activity. nih.gov

The C6-Ethanethiol Group : The presence of a sulfur-containing substituent at the C6 position classifies the molecule as a thiopurine. The ethanethiol (B150549) linker (-CH₂-CH₂-SH) is distinct from the simple thiol of 6-mercaptopurine. This two-carbon chain provides conformational flexibility, allowing the terminal thiol group to orient itself in various ways. The thiol group (-SH) itself is of great interest in chemistry. It is a potent nucleophile, can be oxidized to form disulfide bonds, and has a high affinity for metals. nih.gov This reactivity makes it a valuable functional handle for further chemical derivatization or for mediating specific interactions with biological macromolecules, particularly with cysteine residues in proteins. nih.gov

The combination of these features in the this compound scaffold presents a unique subject for fundamental chemical research. The interplay between the bulky, aromatic N9-substituent and the flexible, reactive C6-substituent could lead to interesting conformational properties and chemical reactivity. Investigating this scaffold allows for a systematic study of how these specific functional groups modulate the foundational properties of the purine ring system.

Current Gaps and Research Opportunities in Purine and Thiol Chemistry Studies

Despite decades of research, the fields of purine and thiol chemistry continue to evolve, with identifiable gaps that present opportunities for new investigations. A primary gap exists in the comprehensive exploration of the vast chemical space that purine derivatives can occupy. While common substitutions have been extensively studied, more unique and complex substitution patterns, such as the one found in this compound, remain largely unexplored. The lack of published data on this specific compound underscores this gap.

Recent reviews highlight a continuous effort to develop novel synthetic methodologies for purine functionalization, aiming for greater efficiency, selectivity, and the ability to introduce novel functional groups. rsc.orgresearchgate.net There is an ongoing need to create purine-based molecules with tailored physical and chemical properties for use as chemical probes, building blocks for materials science, or scaffolds in medicinal chemistry.

The study of this compound offers several research opportunities:

Synthesis and Characterization : The most immediate opportunity is the development of a robust synthetic route to this compound and its full characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography).

Reactivity Studies : A detailed investigation of the chemical reactivity of the ethanethiol group in the context of the N9-benzylated purine core would provide valuable fundamental knowledge. This could include studying its oxidation, alkylation, and metal-coordinating properties. nih.govfrontiersin.org

Conformational Analysis : Studying the conformational dynamics of the flexible ethanethiol chain in relation to the bulky benzyl group could reveal unique structural preferences that might influence its molecular recognition properties.

Application as a Chemical Tool : The presence of a reactive thiol handle suggests its potential use as a chemical probe. It could be used in ligation chemistries to attach the purine scaffold to other molecules or surfaces, enabling applications in materials science or chemical biology. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920503-52-2

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

2-(9-benzylpurin-6-yl)ethanethiol

InChI

InChI=1S/C14H14N4S/c19-7-6-12-13-14(16-9-15-12)18(10-17-13)8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2

InChI Key

CSLAGERNIGJDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCS

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 9 Benzyl 9h Purin 6 Yl Ethanethiol

Strategies for the Construction of the 9-Benzylpurine Core

The formation of the 9-benzylpurine core is a critical phase in the synthesis of the target molecule. This process involves the initial assembly of the purine (B94841) ring system from acyclic or heterocyclic precursors, followed by the specific and controlled introduction of the benzyl (B1604629) group onto the N9 nitrogen atom.

Precursor Synthesis and Starting Material Derivatization Approaches

The purine skeleton, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be constructed through various synthetic pathways. From a biosynthetic perspective, the atoms of the purine ring are sourced from simple precursors: amino acids such as glycine, aspartate, and glutamine; one-carbon units from formate; and carbon dioxide. news-medical.netresearchgate.net In laboratory synthesis, common strategies often begin with appropriately substituted pyrimidine or imidazole precursors, which are then cyclized to form the bicyclic purine system.

For the synthesis of 2-(9-benzyl-9H-purin-6-yl)ethanethiol, a more common and efficient approach is to start with a pre-formed purine derivative. Commercially available purines, such as 6-chloropurine (B14466) or 2,6-dichloropurine, serve as versatile starting materials. nih.govresearchgate.net These halogenated purines are activated towards nucleophilic substitution, making them ideal substrates for introducing various functional groups at the C6 position. The synthesis, therefore, often commences with the derivatization of these readily available starting materials rather than a de novo construction of the purine ring itself.

Regioselective N9-Alkylation Techniques for Purine Nucleus Functionalization

A significant challenge in the synthesis of N-substituted purines is controlling the site of alkylation. The purine ring possesses multiple nucleophilic nitrogen atoms, primarily N7 and N9, leading to the potential formation of a mixture of regioisomers upon alkylation. nih.govmdpi.com Achieving high regioselectivity for the desired N9 isomer is paramount for an efficient synthesis.

Several techniques have been developed to favor N9-alkylation over N7-alkylation. The choice of base, solvent, and reaction conditions plays a crucial role. ub.eduresearchgate.net For instance, treating 6-chloropurine with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) often yields the N9-alkylated product as the major isomer. researchgate.netnih.gov The steric hindrance around the N7 position, influenced by substituents at the C6 position, can also direct alkylating agents to the more accessible N9 position. mdpi.com

Advanced methods have been developed to further enhance this selectivity. The use of β-cyclodextrin has been shown to block the N7 position of the purine ring, leading to excellent N9/N7 selectivity (>99:1). researchgate.netresearchgate.net Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate the reaction and improve yields and selectivity, often reducing the formation of undesired byproducts. ub.edu

Table 1: Methodologies for Regioselective N9-Alkylation of Purines

MethodReagents & ConditionsKey AdvantageReference
Base-Catalyzed AlkylationAlkyl halide, K₂CO₃ or Cs₂CO₃ in DMFCommon, accessible, and effective for many substrates. researchgate.netnih.gov
Microwave-Assisted SynthesisAlkyl halide, (Bu)₄NOH, microwave irradiationReduced reaction times and improved regioselectivity. ub.edu
Phase-Transfer CatalysisBenzyl bromide, tetrabutylammonium (B224687) iodide (TBAI)Facilitates reaction between reagents in different phases. nih.gov
Steric ShieldingBulky C6-substituent present prior to alkylationThe substituent at C6 can sterically hinder the N7 position. nih.govmdpi.com
Supramolecular Catalysisβ-cyclodextrin in waterCavity blocks the N7 position, yielding high N9 selectivity. researchgate.net

Introduction and Modification of the Ethanethiol (B150549) Moiety at the C6 Position

With the 9-benzylpurine core established, the next critical step is the introduction of the ethanethiol side chain at the C6 position. This transformation typically leverages the reactivity of a 6-halopurine intermediate.

Thiolation Reactions and Sulfur Chemistry Principles

The introduction of a sulfur-containing moiety at the C6 position of the purine ring is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. A 6-chloropurine derivative, such as 9-benzyl-6-chloro-9H-purine, is an excellent substrate for this transformation. nih.gov The chlorine atom at the C6 position is a good leaving group, readily displaced by a suitable sulfur nucleophile.

The choice of the sulfur reagent is critical. To form the desired ethanethiol, one could use sodium 2-mercaptoethanide or a protected version like 2-(tritylthio)ethanethiol followed by deprotection. Alternatively, 6-mercaptopurine (B1684380), which can be synthesized from 6-chloropurine and a sulfur source like thiourea (B124793), can serve as an intermediate. This 6-thiopurine can then be alkylated with a suitable two-carbon electrophile to introduce the ethane (B1197151) chain.

Methodologies for Ethane Chain Incorporation

The ethanethiol side chain can be incorporated using two primary strategies:

Direct Introduction: In this approach, a pre-formed nucleophile containing both the sulfur atom and the two-carbon chain is reacted directly with the 9-benzyl-6-chloro-9H-purine intermediate. For example, reacting the chloropurine with 2-mercaptoethanol (B42355) in the presence of a base would yield an intermediate alcohol, which would then need to be converted to the thiol. A more direct route would use a protected ethanethiol, such as S-trityl-2-ethanethiol, to form a stable intermediate, followed by acidic cleavage of the trityl protecting group to reveal the final thiol.

Stepwise Introduction: This method involves first creating a 9-benzyl-6-mercaptopurine intermediate. This is typically done by reacting 9-benzyl-6-chloro-9H-purine with a reagent like sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis. The resulting 6-thiopurine is then subjected to S-alkylation using a two-carbon electrophile, such as 2-bromoethanethiol (B1606908) or a protected equivalent, to install the ethane chain.

Convergent versus Linear Synthetic Route Analysis

A linear synthesis involves the sequential, step-by-step modification of a single starting material. differencebetween.compediaa.com For the target molecule, a plausible linear route would be: 6-chloropurine → 9-benzyl-6-chloro-9H-purine → this compound

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. chemistnotes.comwikipedia.org For this compound, a convergent approach might involve:

Fragment A Synthesis: Preparation of the 9-benzyl-6-chloro-9H-purine core.

Fragment B Synthesis: Preparation of a suitable ethanethiol nucleophile.

Final Coupling: Reaction of Fragment A and Fragment B to yield the final product.

Table 2: Comparison of Linear and Convergent Synthetic Strategies

AspectLinear SynthesisConvergent SynthesisReference
Overall Strategy Step-by-step assembly in a single sequence (A → B → C → ... → Z).Independent synthesis of fragments followed by a final coupling (A → B; C → D; B + D → Z). chemistnotes.comdifferencebetween.com
Overall Yield Tends to be lower, as it's the product of all individual step yields.Generally higher, as the longest sequence of consecutive reactions is shorter. wikipedia.org
Efficiency Less efficient for complex molecules due to potential for low overall yield and material loss at each step.More efficient, especially for complex targets, as it allows for parallel synthesis of intermediates. pediaa.com
Purification Can be challenging, as impurities from early steps may be carried through the entire sequence.May be simpler, as fragments are purified independently before the final coupling steps. pediaa.com
Planning Relatively straightforward planning of the reaction order.Requires more complex strategic planning to identify suitable fragments and coupling reactions. pediaa.com

Efficiency and Scalability Considerations in Synthetic Design

A highly efficient and scalable approach commences with the N9-benzylation of 6-chloropurine to form 9-benzyl-6-chloro-9H-purine. This reaction is crucial as direct alkylation of purines can often lead to a mixture of N7 and N9 isomers. nih.govub.edu Achieving high regioselectivity for the N9 isomer is paramount for scalability, as it avoids complex chromatographic separation from the N7 isomer. ub.edu Strategies to ensure N9 selectivity include using specific base and solvent systems; for instance, using tetrabutylammonium hydroxide (B78521) has shown excellent results in directing alkylation to the N9 position. ub.edu

The subsequent step involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C6 position with a thiol-containing nucleophile. For the synthesis of this compound, the direct use of ethane-1,2-dithiol could be problematic due to the potential for cross-linking or reaction at both thiol groups. A more controlled and scalable approach involves using 2-mercaptoethanol. The reaction of 9-benzyl-6-chloro-9H-purine with 2-mercaptoethanol would yield the intermediate 2-((9-benzyl-9H-purin-6-yl)thio)ethan-1-ol. This intermediate is generally stable and can be purified efficiently through crystallization, which is a highly scalable method. The final step would then be the conversion of the terminal hydroxyl group to a thiol. This can be achieved through a two-step process, such as activation of the alcohol (e.g., conversion to a tosylate or mesylate) followed by substitution with a sulfur nucleophile like sodium hydrosulfide or thiourea. While this adds steps, it provides a more controlled and often higher-yielding pathway on a larger scale compared to a one-step reaction with ethane-1,2-dithiol.

Comparative Analysis of Reaction Pathways and Yield Optimization Strategies

Two primary reaction pathways can be envisioned for the synthesis of this compound. A comparative analysis highlights the advantages and disadvantages of each, guiding the selection of an optimal strategy.

Pathway A: The 6-Chloropurine Route This is the most common and direct route, as previously discussed.

N9-Benzylation: 6-Chloropurine is reacted with benzyl bromide.

Thioether Formation: 9-Benzyl-6-chloro-9H-purine is reacted with 2-mercaptoethanol.

Hydroxyl to Thiol Conversion: The resulting alcohol is converted to the target thiol.

Pathway B: The 6-Mercaptopurine Route This alternative pathway begins with 6-mercaptopurine.

N9-Benzylation: 6-Mercaptopurine is reacted with benzyl bromide. This step can be complicated by competing S-alkylation.

S-Alkylation: The resulting 9-benzyl-9H-purine-6-thiol is then alkylated with a suitable 2-carbon electrophile, such as 2-bromoethanethiol or a protected equivalent.

Comparative Analysis: Pathway A is generally preferred for its predictability and control. The SNAr reaction at the C6 position of 9-benzyl-6-chloro-9H-purine is typically clean and high-yielding. The major challenge is the final conversion of the hydroxyl group to a thiol, which requires additional steps but uses standard, well-understood chemistry.

Yield Optimization Strategies: For Pathway A, yield optimization would focus on:

N9-Benzylation: Screening various bases (e.g., K2CO3, Cs2CO3, (Bu)4NOH) and solvents (e.g., DMF, acetonitrile) to maximize the N9/N7 isomer ratio. Microwave-assisted reactions have also been shown to improve yields and regioselectivity. ub.edu

SNAr Reaction: Using a slight excess of 2-mercaptoethanol in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a polar aprotic solvent like DMF or ethanol (B145695) at elevated temperatures can drive the reaction to completion.

Thiol Formation: Optimizing the conditions for tosylation/mesylation and subsequent substitution to minimize side reactions like elimination.

The following table provides a hypothetical comparison of these pathways based on typical reactions found in the literature for similar purine derivatives.

Table 1: Comparative Analysis of Synthetic Pathways

ParameterPathway A (from 6-Chloropurine)Pathway B (from 6-Mercaptopurine)
Key Intermediate9-Benzyl-6-chloro-9H-purine9-Benzyl-9H-purine-6-thiol
Major ChallengeConversion of terminal -OH to -SH (multi-step)Regioselective N9-benzylation (avoiding S-benzylation)
Typical Overall Yield RangeModerate to Good (50-70%)Low to Moderate (30-50%)
ScalabilityGenerally more scalable due to cleaner reactions and crystalline intermediates.Less scalable due to potential for isomeric mixtures requiring chromatography.
Control & ReproducibilityHighModerate

Derivatization Strategies of the this compound Scaffold

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for creating a library of derivatives. The primary sites for derivatization are the purine ring system and the ethanethiol side chain.

Transformations of the Ethanethiol Side Chain

The terminal thiol group is a highly reactive and versatile functional group, providing a primary handle for a wide array of chemical transformations. nih.gov

Oxidation to Disulfides: The thiol can be easily oxidized to form a symmetrical disulfide dimer in the presence of mild oxidizing agents like iodine, hydrogen peroxide, or even air. youtube.comlibretexts.org This dimerization can be reversible under reducing conditions, a property often exploited in drug delivery systems. libretexts.org

Alkylation to Thioethers: As a potent nucleophile, the thiolate anion (formed by deprotonation with a mild base) readily reacts with alkyl halides or other electrophiles in an SN2 reaction to form stable thioethers. nih.gov This allows for the attachment of a wide variety of alkyl or functionalized chains.

Michael Addition: The thiol group can undergo a conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, most notably maleimides. This reaction is extremely efficient and proceeds under mild, often physiological, conditions, forming a stable thioether bond. researchgate.netlifetein.com It is one of the most common methods for bioconjugation.

Formation of Thioesters: Reaction of the thiol with acyl chlorides or anhydrides yields thioesters.

The following table summarizes key transformations of the ethanethiol side chain.

Table 2: Chemical Transformations of the Ethanethiol Side Chain

Reaction TypeReagent(s)Product Functional GroupNotes
OxidationI2, H2O2, or airDisulfide (-S-S-)Forms a dimer of the parent molecule. Reversible with reducing agents. libretexts.org
AlkylationAlkyl halide (e.g., CH3I)Thioether (-S-R)Forms a stable C-S bond. nih.gov
Michael AdditionMaleimide (B117702)Succinimide (B58015) ThioetherHighly efficient reaction used in bioconjugation. lifetein.com
Thiol-Ene ReactionAlkene, photoinitiatorThioether (-S-R)A "click chemistry" reaction forming a stable C-S bond under mild conditions. nih.gov
AcylationAcyl chloride (e.g., CH3COCl)Thioester (-S-CO-R)Forms a thioester linkage.

Linker Chemistry for Potential Bioconjugation Studies

The ethanethiol side chain makes this compound an excellent candidate for use in bioconjugation, where a biologically active molecule (the purine derivative) is attached to a larger biomolecule, such as a protein or antibody, to create a targeted therapeutic or diagnostic agent. abzena.com The ethanethiol group serves as a versatile chemical linker.

Maleimide-Based Linkers: The most prevalent strategy for thiol-specific bioconjugation involves its reaction with a maleimide moiety present on a protein or another molecule. This reaction is rapid and highly specific for thiols at neutral pH, resulting in a stable covalent bond. tocris.combachem.com However, the resulting succinimide thioether can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to cleavage of the conjugate. researchgate.netprolynxinc.com Recent strategies focus on designing maleimides that undergo subsequent intramolecular reactions to form a more stable, non-reversible linkage. researchgate.net

Disulfide Linkers: The purine derivative can be linked to another thiol-containing molecule via a disulfide bond. This is achieved by reacting the thiol with an activated thiol on the target molecule. Disulfide linkers are particularly interesting for drug delivery, as they are relatively stable in the bloodstream but are readily cleaved inside cells where the concentration of reducing agents like glutathione (B108866) is high. libretexts.org This allows for the targeted release of the purine-containing drug.

Thiol-Ene and Thiol-Yne "Click" Chemistry: These are modern, highly efficient methods for bioconjugation. The thiol-ene reaction involves the radical-mediated addition of a thiol across a double bond (ene), while the thiol-yne reaction involves the addition of two thiol molecules across a triple bond (yne). rsc.orgusm.edu These reactions are often initiated by light (photochemistry), proceed rapidly under mild conditions, and are orthogonal to most biological functional groups, making them ideal for complex bioconjugation scenarios. nih.govrsc.org

The choice of linker chemistry depends heavily on the final application. For creating stable antibody-drug conjugates (ADCs), a non-cleavable thioether bond formed via a stabilized maleimide or a thiol-ene reaction might be preferable. nih.govacs.org For applications requiring intracellular release of the drug, a cleavable disulfide linker would be more appropriate. creative-biolabs.com The this compound scaffold provides the necessary chemical functionality to engage with any of these advanced linker strategies.

Structure Activity Relationship Sar Studies and Molecular Design of 2 9 Benzyl 9h Purin 6 Yl Ethanethiol Analogues

Fundamental Design Principles for Purine-Based Scaffolds

The design of purine-based scaffolds is rooted in the principle of mimicking the endogenous ligand, adenosine (B11128) triphosphate (ATP), for enzyme targets like kinases, or adenosine/guanine (B1146940) for purinergic receptors. nih.gov The purine (B94841) core provides a versatile framework for introducing diverse substituents at various positions, primarily C2, C6, N7, and N9, to modulate biological activity and selectivity. mdpi.com Key design considerations include:

Hydrogen Bonding: The nitrogen atoms within the purine ring system can act as both hydrogen bond donors and acceptors, forming crucial interactions with the amino acid residues in the target's binding pocket. nih.gov

Aromatic and π-π Stacking Interactions: The planar aromatic nature of the purine ring facilitates favorable π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the active site. mdpi.com

Introduction of Points of Diversity: Synthetic strategies are often designed to allow for the facile introduction of a variety of chemical groups at different positions on the purine scaffold, enabling the exploration of a broad chemical space. nih.gov

These fundamental principles guide the initial design of purine-based libraries and the subsequent optimization of hit compounds.

Impact of the 9-Benzyl Substituent on Molecular Recognition and Interactions

The N9 position of the purine ring is a common site for substitution, and the introduction of a benzyl (B1604629) group can significantly influence molecular recognition and binding affinity. The benzyl moiety can engage in several types of interactions:

π-π Stacking: The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic amino acid residues of the target protein. mdpi.com

Cation-π Interactions: The electron-rich face of the benzene (B151609) ring can interact favorably with positively charged residues like lysine (B10760008) or arginine.

Role of the C6-Ethanethiol Moiety in Ligand-Target Interplay

Hydrogen Bonding: The terminal thiol group (-SH) can act as a hydrogen bond donor.

Metal Coordination: The sulfur atom can potentially coordinate with metal ions present in the active site of certain enzymes.

Potential for Covalent Interactions: Under certain conditions, the thiol group could potentially form a disulfide bond with a cysteine residue in the target protein, leading to covalent inhibition.

The nature of the substituent at the C6 position has been shown to be critical for the biological activity of purine derivatives. For instance, in the context of purine riboswitches, modifications at the 6-position can significantly alter ligand binding and specificity. nih.gov

Positional Effects of Substituents on Purine Ring Systems and Their Influence on Interactions

The specific placement of substituents on the purine ring has a profound impact on the resulting biological activity. SAR studies on various purine analogues have demonstrated that even minor changes in substituent position can lead to dramatic differences in potency and selectivity. acs.orgrsc.org

For example, in a series of substituted purines targeting histamine (B1213489) H3 receptors, the presence of a chlorine atom at the C2 position was found to either maintain or slightly decrease affinity, while substitutions on the N9-benzyl ring were critical for high affinity. nih.gov Similarly, for benzodiazepine (B76468) receptor ligands, substitutions at the C8 position and on the N9-benzyl ring significantly impacted binding affinity. nih.govnih.gov

The electronic properties of the substituents also play a crucial role. Electron-withdrawing or electron-donating groups can alter the electron distribution within the purine ring system, thereby influencing its ability to form hydrogen bonds and other electrostatic interactions. acs.org

Stereochemical Considerations in Analogue Design and Their Mechanistic Implications

Stereochemistry is a critical aspect of drug design, as biological systems are chiral and often exhibit stereospecific interactions. While the core purine ring is planar, the introduction of chiral centers in the substituents can lead to stereoisomers with different biological activities.

For instance, if a chiral center is introduced in the benzyl group (e.g., by substitution on the benzylic carbon) or in the ethanethiol (B150549) side chain, the resulting enantiomers or diastereomers may exhibit differential binding affinities and efficacies. This is because one stereoisomer may fit more favorably into the chiral binding pocket of the target protein than the other.

Although specific examples for 2-(9-benzyl-9H-purin-6-yl)ethanethiol are not detailed in the provided search results, the general principle of stereoselectivity in drug-receptor interactions is a fundamental concept in medicinal chemistry. The design of single-enantiomer drugs is often preferred to avoid potential off-target effects or lower efficacy associated with a racemic mixture.

Rational Design of Compound Libraries for Comprehensive SAR Exploration

The rational design of compound libraries is a powerful strategy for systematically exploring the SAR of a lead compound like this compound. nih.govnih.gov A well-designed library will systematically vary the substituents at key positions to probe the chemical space around the core scaffold.

For the this compound scaffold, a rational library design would involve:

Variation at the C2 Position: Introducing a range of small, electronically diverse substituents to probe for potential interactions in this region.

Modification of the N9-Benzyl Group: Synthesizing analogues with different substituents (e.g., electron-donating and electron-withdrawing groups) at the ortho, meta, and para positions of the benzene ring to explore the hydrophobic and electronic requirements of the binding pocket.

Alteration of the C6-Ethanethiol Moiety: Varying the length of the alkyl chain, replacing the thiol with other functional groups (e.g., -OH, -NH2), and introducing branching or cyclization to investigate the role of this substituent in detail.

The following table outlines a potential library design for SAR exploration:

Scaffold Position Modifications Rationale
C2-H, -NH2, -Cl, -CH3To probe for steric and electronic effects at this position.
N9-Benzyl (Ring)-H, -F, -Cl, -CH3, -OCH3 (at ortho, meta, para)To map the hydrophobic and electronic landscape of the corresponding binding pocket.
C6-Side Chain-(CH2)n-SH (n=1-4), -(CH2)2-OH, -(CH2)2-NH2To investigate the optimal length and the importance of the thiol group for activity.

By synthesizing and screening such a focused library of compounds, medicinal chemists can gain a comprehensive understanding of the SAR for this class of purine derivatives and identify analogues with improved therapeutic potential. researchgate.net

Mechanistic Investigations of Biological Interactions of 2 9 Benzyl 9h Purin 6 Yl Ethanethiol

Engagement with Purinergic Receptors: Binding and Activation Profiles

Detailed characterization of the interaction between 2-(9-benzyl-9H-purin-6-yl)ethanethiol and the various subtypes of purinergic receptors (P1, P2X, and P2Y) is not extensively documented in the current body of scientific literature. Purinergic signaling, which involves extracellular purines and pyrimidines like ATP and adenosine (B11128), is crucial in a multitude of physiological processes, making these receptors significant therapeutic targets.

Agonist/Antagonist Characterization in In Vitro Receptor Systems

Specific data from in vitro assays, such as functional assays measuring second messenger mobilization (e.g., cAMP accumulation or intracellular calcium flux) in cell lines expressing specific purinergic receptor subtypes, are not available for this compound. Such studies would be essential to determine whether the compound acts as an agonist, stimulating the receptor, or as an antagonist, blocking the action of endogenous ligands. For context, other purine (B94841) derivatives have been identified as selective antagonists for adenosine receptor subtypes. For instance, compounds like 2-n-butyl-9-methyl-8- nih.govnih.govresearchgate.nettriazol-2-yl-9H-purin-6-ylamine have been characterized as selective A2A adenosine receptor antagonists.

Ligand Binding Affinity Studies and Selectivity Profiling

Quantitative data on the binding affinity (e.g., Ki or Kd values) of this compound for various purinergic receptors are not found in the reviewed literature. Radioligand binding assays are the standard method for determining these parameters and for profiling the selectivity of a compound across the receptor family. The affinity and selectivity profile is critical for understanding the potential therapeutic applications and off-target effects of a compound.

Enzyme Modulation and Inhibition Mechanisms

The purine structure is a common motif in molecules that interact with enzymes, particularly those involved in purine metabolism.

Interaction with Purine Metabolism Enzymes and Related Biological Catalysts

Thiopurine analogues are known to possess a broad range of pharmacological activities. nih.gov However, specific studies detailing the interaction of this compound with key enzymes of purine metabolism, such as xanthine (B1682287) oxidase or adenosine deaminase, have not been identified. Research on other 6-substituted purine derivatives has shown that they can act as inhibitors of such enzymes. For example, a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives were synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme critical in purine catabolism.

Characterization of Inhibitory Potency and Mechanistic Selectivity

Without experimental data, the inhibitory potency (e.g., IC50 or Ki values) of this compound against specific enzymes remains unknown. Kinetic studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the selectivity of the compound for its target enzyme(s) over other related enzymes.

Cellular Pathway Interference at the Molecular Level in Model Systems

Biophysical Characterization of Compound-Biomolecule Interactions (e.g., Thermodynamics, Kinetics)

No data is available in the scientific literature regarding the thermodynamic (e.g., dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS)) or kinetic (e.g., association rate constant (kon), dissociation rate constant (koff)) parameters of the interaction between this compound and any biomolecules.

Mechanistic Insights from In Vitro Biological Models (e.g., Cell-Free Assays, Receptor-Binding Assays)

There are no published studies describing the mechanism of action of this compound based on in vitro biological models. Information from cell-free assays or receptor-binding assays that would elucidate its biological targets and interaction mechanisms is currently absent from the scientific record.

Computational Chemistry and Theoretical Modeling of 2 9 Benzyl 9h Purin 6 Yl Ethanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict a wide range of molecular attributes.

Density Functional Theory (DFT) has become a prevalent method in computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. fu-berlin.deacs.org DFT calculations can be employed to determine various properties of 2-(9-benzyl-9H-purin-6-yl)ethanethiol.

The first step in a typical DFT study is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. nih.gov For this compound, this would involve determining the most stable arrangement of the purine (B94841) core, the benzyl (B1604629) group, and the flexible ethanethiol (B150549) side chain. This process yields key information such as bond lengths, bond angles, and dihedral angles.

Theoretical vibrational frequencies can also be computed using DFT. The comparison of these calculated frequencies with experimental data from infrared (IR) and Raman spectroscopy can help to confirm the molecular structure and assign spectral bands to specific vibrational modes of the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. pku.edu.cn The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.10Indicates chemical reactivity and stability
Ionization Potential (I)6.25Approximate energy required to remove an electron
Electron Affinity (A)1.15Approximate energy released when an electron is added
Global Hardness (η)2.55Resistance to change in electron distribution
Chemical Potential (μ)-3.70Escaping tendency of electrons
Electrophilicity Index (ω)2.69Propensity to accept electrons

Molecular Electrostatic Potential (MEP) mapping is another valuable tool for predicting reactivity. researchgate.net An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. deeporigin.comucsb.edu It uses a color scale to indicate different regions of charge distribution: red typically represents electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor areas (positive potential), which are prone to nucleophilic attack. chemrxiv.org For this compound, an MEP map would highlight the electronegative nitrogen atoms of the purine ring and the sulfur atom as potential sites for electrophilic interaction, while hydrogen atoms attached to carbons might show regions of positive potential. acs.org

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ijirem.orgjournalijar.com It is a cornerstone of structure-based drug design.

Molecular docking simulations would be used to explore how this compound might bind to a specific biological target, such as an enzyme or a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site.

A scoring function is then used to estimate the binding affinity for each pose. nih.govresearchgate.net Scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) docking score generally indicates a more favorable binding interaction. nih.gov The output of a docking simulation is a set of predicted binding poses, ranked by their scores, which provides a hypothesis for how the ligand interacts with its target at a molecular level. osti.gov This is crucial for identifying potential drug candidates and understanding their mechanism of action. annualreviews.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-8.5MET102, LEU150Hydrogen Bond, Hydrophobic
2-8.2VAL56, ALA78Hydrophobic
3-7.9LYS54, ASP165Hydrogen Bond, Electrostatic
4-7.6PHE164Pi-Pi Stacking
5-7.3ILE52, LEU150Hydrophobic

Analysis of the top-ranked docking poses allows for the detailed examination of the interactions between the ligand and the protein. youtube.com This involves identifying the specific amino acid residues in the binding pocket that form favorable contacts with the ligand. nih.gov

These interactions can be of several types:

Hydrogen bonds: Formed between hydrogen bond donors (like the N-H groups of the purine) and acceptors (like carbonyl oxygens in the protein backbone).

Hydrophobic interactions: Occur between nonpolar parts of the ligand (e.g., the benzyl ring) and nonpolar residues of the protein (e.g., valine, leucine, isoleucine).

Pi-Pi stacking: An interaction between aromatic rings, such as the purine and benzyl rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Electrostatic interactions: Occur between charged or polar groups.

Identifying these key residues is critical for understanding the structural basis of binding. unomaha.eduspringernature.com This knowledge can guide the design of new molecules with improved affinity and selectivity by modifying the ligand to enhance these specific interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations introduce flexibility and dynamics. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of how the system behaves. mdpi.comtandfonline.com

For this compound, MD simulations can be used in several ways. A simulation of the ligand alone in a solvent (like water) can be performed to explore its conformational landscape. oup.commdpi.com This is particularly important for flexible molecules, as it reveals the different shapes the molecule can adopt in solution and their relative populations. chemrxiv.org

When applied to a ligand-protein complex obtained from docking, MD simulations can be used to assess the stability of the predicted binding pose. researchgate.net Over the course of the simulation (typically nanoseconds to microseconds), a stable interaction will see the ligand remain within the binding pocket, maintaining key interactions. acs.org Unstable poses may show the ligand dissociating from the binding site. MD simulations also allow for the observation of induced-fit effects, where the protein's binding site adjusts its conformation to better accommodate the ligand. nih.gov This dynamic view provides a more realistic and detailed understanding of the binding event than static docking alone. researchgate.net

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening and the design of virtual libraries are foundational steps in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their potential to interact with a biological target. For this compound, this process begins with using the core scaffold as a template for generating a diverse collection of virtual analogues. The objective is to explore the chemical space around this lead structure to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The design of a virtual library centered on the this compound scaffold involves combinatorial enumeration of substituents at key positions. drugdesign.org A rational drug design strategy can be employed to build a virtual library of new compounds. nih.gov The primary points of modification typically include the purine ring, the benzyl group, and the ethanethiol side chain. For instance, substitutions can be introduced at the C2 and C8 positions of the purine core, the phenyl ring of the benzyl group, and the thiol functional group.

The selection of building blocks for these modifications is guided by principles of medicinal chemistry to ensure diversity in properties such as size, lipophilicity, and electronic character. scispace.com High-throughput virtual screening (HTVS) methods, such as molecular docking, are then used to evaluate the binding affinity of each analogue against a specific biological target. This process filters the virtual library to a smaller, more manageable set of compounds for synthesis and experimental testing.

Below is an interactive data table illustrating a representative set of virtual analogues designed from the this compound scaffold. The table includes hypothetical modifications and predicted binding affinity scores, which would be obtained from docking simulations.

Analogue ID Scaffold Modification Predicted Binding Affinity (kcal/mol)
BPET-001R1=H, R2=H, R3=H-7.5
BPET-002R1=Cl, R2=H, R3=H-8.2
BPET-003R1=H, R2=OCH3, R3=H-7.9
BPET-004R1=H, R2=H, R3=NH2-8.5
BPET-005R1=F, R2=NO2, R3=H-9.1

This table is for illustrative purposes. The predicted binding affinities are hypothetical and would be determined through computational docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can provide predictive insights into their interactions with a target receptor and guide the design of more potent molecules. researchgate.net

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. The goal is to identify the key descriptors that are correlated with the observed biological activity. nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to generate a mathematical equation that links the descriptors to the activity. A robust QSAR model should have high statistical significance and predictive power, which is assessed through internal and external validation techniques. nih.gov

The resulting QSAR model can be used to:

Predict the biological activity of newly designed, unsynthesized analogues.

Identify the key structural features that contribute positively or negatively to the activity.

Provide a deeper understanding of the mechanism of action at the molecular level.

The following interactive data table summarizes the key parameters of a hypothetical QSAR model developed for a series of this compound analogues.

Parameter Value Description
0.92Coefficient of determination, indicating the goodness of fit.
0.75Cross-validated R², indicating the predictive power of the model.
F-statistic120.5A measure of the statistical significance of the model.
Key DescriptorsLogP, Molar Refractivity, Dipole MomentExamples of molecular properties influencing activity.

This table is for illustrative purposes. The values are hypothetical and would be derived from a specific QSAR study.

Through the iterative application of virtual screening and QSAR modeling, the design of novel this compound analogues can be systematically optimized, leading to the identification of promising candidates for further preclinical development.

Future Research Directions and Translational Perspectives for 2 9 Benzyl 9h Purin 6 Yl Ethanethiol Research

Exploration of Novel Sustainable Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of purine (B94841) analogs often involves multi-step processes that may utilize hazardous reagents and solvents, generating significant chemical waste. mdpi.com Future research must prioritize the development of sustainable and environmentally benign synthetic routes to 2-(9-benzyl-9H-purin-6-yl)ethanethiol. This aligns with the principles of green chemistry, which aim to increase efficiency, reduce waste, and minimize environmental impact. rasayanjournal.co.inmdpi.com

Key areas for exploration include:

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers high selectivity under mild, aqueous conditions, representing a greener alternative to traditional chemical methods. mdpi.commdpi.com Research could focus on identifying or engineering enzymes, such as nucleoside phosphorylases, capable of constructing the purine core or modifying its substituents. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, increase product yields, and reduce solvent use compared to conventional heating methods. rasayanjournal.co.inmdpi.com Applying this technology to the key bond-forming reactions in the synthesis of the target compound could offer significant advantages.

Solvent-Free and Mechanochemical Methods: Performing reactions in the absence of solvents or through mechanical grinding (mechanochemistry) minimizes the environmental footprint associated with solvent use and disposal. rasayanjournal.co.innih.gov These approaches are particularly promising for creating heterocyclic systems like the purine core.

Catalytic C-H Activation: Modern transition metal-catalyzed reactions that directly functionalize C-H bonds can streamline synthetic pathways by avoiding the need for pre-functionalized starting materials, thus reducing step counts and waste generation. mdpi.com

Green Chemistry ApproachPrinciplePotential Application to Target Compound Synthesis
CatalysisUse of catalysts to increase reaction efficiency and reduce energy consumption. nih.govEmploying biocatalysts for selective purine ring formation or using transition metal catalysts for efficient C-S and C-N bond formation.
Microwave-Assisted SynthesisUtilizing microwave energy to accelerate reactions, often leading to higher yields and purity. rasayanjournal.co.inAccelerating the condensation and cyclization steps required to build the 9-benzylpurine core.
Solventless ReactionsConducting reactions without a solvent medium to eliminate waste and environmental impact. nih.govInvestigating solid-state or mechanochemical approaches for coupling the ethanethiol (B150549) side chain.
Renewable FeedstocksUsing starting materials derived from renewable sources.Exploring bio-based precursors for the synthesis of the purine scaffold.

Advanced Mechanistic Elucidation using Cutting-Edge Biophysical Techniques

Understanding how this compound interacts with biological macromolecules at a molecular level is crucial for its development. Future studies should employ a suite of high-resolution biophysical techniques to elucidate its mechanism of action, identify its direct binding partners, and characterize the thermodynamics and kinetics of these interactions.

Prospective techniques include:

X-ray Crystallography: Co-crystallizing the compound with potential protein targets can provide atomic-level detail of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and conformational changes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm binding, map the interaction surface on a protein target, and determine the solution-state structure of the compound-protein complex.

Surface Plasmon Resonance (SPR): SPR is a powerful tool for quantifying the kinetics (on- and off-rates) and affinity (dissociation constant) of the interaction between the compound and its target in real-time.

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding event, including enthalpy (ΔH), entropy (ΔS), and stoichiometry, offering deeper insight into the forces driving the interaction.

Mass Spectrometry (MS): Advanced MS techniques can be used to identify protein targets through affinity purification-mass spectrometry and to study conformational changes in the target upon ligand binding. creative-proteomics.com

Development of Chemical Probes for Elucidating Biological System Function

Modifying this compound to create chemical probes would enable its use as a tool to investigate biological pathways and target engagement in living systems. The ethanethiol moiety provides a convenient chemical handle for derivatization.

Future probe development could involve:

Fluorescent Probes: Attaching a fluorophore to the compound would allow for visualization of its subcellular localization and quantification of target engagement using techniques like fluorescence microscopy and flow cytometry. uni-bonn.de

Biotinylated Probes: Conjugating biotin (B1667282) would facilitate the identification of binding partners through affinity purification (pull-down) experiments followed by mass spectrometry-based proteomics.

Photoaffinity Probes: Incorporating a photo-reactive group would enable covalent cross-linking of the compound to its biological target(s) upon UV irradiation, allowing for robust target identification.

Investigation of Cross-Target Reactivity and Polypharmacology at a Mechanistic Level

Purine analogs are known to interact with multiple proteins, particularly enzymes involved in purine metabolism and signaling, such as kinases and phosphorylases. nih.govmdpi.com This multi-target activity, or polypharmacology, can be therapeutically beneficial but also a source of off-target effects. A comprehensive investigation into the cross-target reactivity of this compound is essential.

A systematic approach should involve:

Broad Kinase Screening: Profiling the compound against a large panel of human kinases to identify intended and unintended targets.

Enzyme Panel Screening: Assessing inhibitory activity against a panel of enzymes involved in purine biosynthesis and salvage pathways, such as xanthine (B1682287) oxidase and purine nucleoside phosphorylase (PNP). mdpi.com

Cellular Thermal Shift Assay (CETSA): This technique can be used in intact cells or tissue lysates to identify which proteins are physically bound and stabilized by the compound, providing evidence of target engagement in a physiological context.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound-Biological Interactions

To move beyond a single-target perspective, future research should integrate various "omics" technologies to build a systems-level understanding of the biological effects of this compound. nih.govnih.gov By treating a model system (e.g., cancer cell lines) with the compound and subsequently analyzing changes across multiple molecular layers, researchers can uncover its broader mechanism of action and identify biomarkers of response. mdpi.com

Omics PlatformBiological Information ProvidedApplication in Compound Research
Transcriptomics Measures changes in mRNA expression levels.Identifies gene expression signatures and signaling pathways modulated by the compound.
Proteomics Measures changes in protein abundance and post-translational modifications.Identifies protein targets and downstream signaling effects. nih.gov
Metabolomics Measures changes in the levels of small-molecule metabolites. mdpi.comReveals alterations in metabolic pathways, such as purine metabolism, caused by the compound. nih.gov
Phosphoproteomics Specifically measures changes in protein phosphorylation.Pinpoints the specific signaling kinases and pathways affected by the compound.

This multi-omics approach can reveal complex compound-reaction-enzyme-gene regulatory networks, providing unprecedented insight into the molecule's biological impact. nih.govnih.gov

Rational Design of Next-Generation Purine-Based Research Tools

The structure of this compound serves as a starting point for the rational design of second-generation compounds with improved properties. Guided by initial screening data and structural biology insights, a medicinal chemistry program can be initiated to optimize potency, selectivity, and drug-like properties.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzyl (B1604629) group, the ethanethiol linker, and the purine core to understand how each component contributes to biological activity. mdpi.comnih.gov

Computer-Aided Drug Design (CADD): Using molecular docking and molecular dynamics simulations to predict how structural modifications will affect binding to the target protein(s), thereby prioritizing the synthesis of the most promising analogs. researchgate.netnih.gov

Fragment-Based Design: If a target is known, small molecular fragments can be screened for binding to different pockets on the protein, and these can then be linked or grown to create novel, high-affinity ligands based on the purine scaffold.

Methodological Advancements in Computational and Experimental Approaches for Purine Chemistry

Progress in the study of this compound will also be driven by broader methodological advancements in the field of purine chemistry.

Future advancements should focus on:

Improved Computational Models: Developing more accurate quantum mechanics and machine learning models to predict the physicochemical properties, such as pKa, and biological activities of novel purine derivatives. semanticscholar.org

High-Throughput Synthesis and Screening: Implementing automated synthesis platforms and high-content screening assays to rapidly generate and evaluate libraries of purine analogs, accelerating the discovery of compounds with desired biological profiles.

Novel Bio-orthogonal Chemistry: Developing new chemical reactions that can occur in living systems without interfering with native biochemical processes. This would allow for the precise tracking and manipulation of the target compound or its derivatives in a cellular environment.

By pursuing this multifaceted research agenda, the scientific community can systematically characterize the chemical, biological, and pharmacological properties of this compound, paving the way for its potential translation into a valuable research tool or a novel therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.